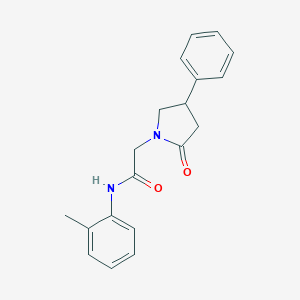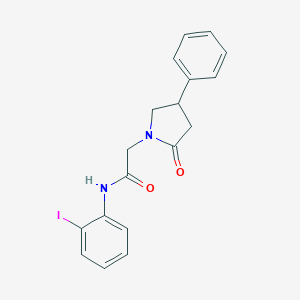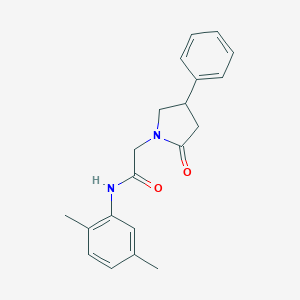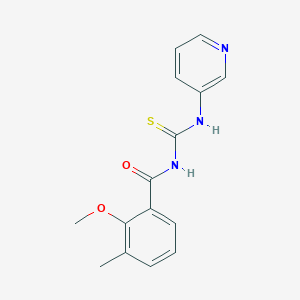
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTB is a small molecule inhibitor that selectively targets the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide selectively inhibits PTP1B by binding to its catalytic domain and preventing its dephosphorylation activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues, such as adipose tissue and skeletal muscle. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and improves lipid metabolism by increasing energy expenditure and reducing lipid accumulation in adipose tissue and liver. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified for use in lab experiments. It has high selectivity and potency for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.
Orientations Futures
Future research on 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in human clinical trials. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide could also be used as a lead compound for the development of novel PTP1B inhibitors with improved selectivity and potency. Additionally, the role of 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide in regulating other metabolic pathways and its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease, should be further investigated.
Méthodes De Synthèse
The synthesis of 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide involves a series of chemical reactions, starting with the reaction of 3-amino-4-methylpyridine with carbon disulfide to form 3-methylthio-4-methylpyridine-2-amine. This intermediate is then reacted with 2-methoxybenzoyl chloride to form 2-methoxy-3-methylthio-N-(pyridin-3-yl)benzamide. Finally, the thioamide group is oxidized to form the target compound, 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide.
Applications De Recherche Scientifique
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Propriétés
Formule moléculaire |
C15H15N3O2S |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-5-3-7-12(13(10)20-2)14(19)18-15(21)17-11-6-4-8-16-9-11/h3-9H,1-2H3,(H2,17,18,19,21) |
Clé InChI |
QWSTUFGJQWBHHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CN=CC=C2 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CN=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)
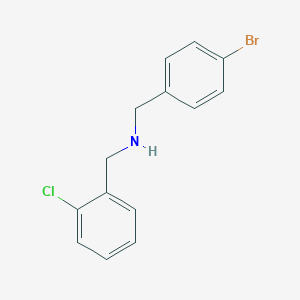
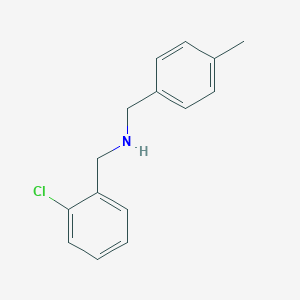
![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)
